molecular formula C9H9FO3 B1344250 Ethyl 2-fluoro-4-hydroxybenzoate CAS No. 217978-01-3

Ethyl 2-fluoro-4-hydroxybenzoate

Cat. No.: B1344250
CAS No.: 217978-01-3
M. Wt: 184.16 g/mol
InChI Key: MWKPJOZJIAQHTB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-hydroxybenzoate is an organic compound belonging to the class of aromatic esters It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzene ring, with an ethyl ester functional group

Scientific Research Applications

Ethyl 2-fluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Ethyl 2-fluoro-4-hydroxybenzoate is classified as an acute aquatic hazard (Category 3), and it is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

Ethyl 2-fluoro-4-hydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme hydrolase, which catalyzes the hydrolysis of ester bonds. This compound serves as a substrate for hydrolase, leading to the formation of 2-fluoro-4-hydroxybenzoic acid and ethanol. This interaction is crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, thereby altering gene expression patterns. Additionally, this compound has been found to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been observed to inhibit the activity of certain hydrolases, thereby preventing the hydrolysis of ester bonds. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the hydrolysis of ester bonds and the subsequent formation of 2-fluoro-4-hydroxybenzoic acid. This compound interacts with enzymes such as hydrolases and oxidases, which play a crucial role in its metabolism. The metabolic pathways of this compound also involve the participation of cofactors like NADH and FADH2, which facilitate the oxidation-reduction reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific binding sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-4-hydroxybenzoic acid and ethanol.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the fluorine atom.

    Hydrolysis: 2-fluoro-4-hydroxybenzoic acid.

    Oxidation: Various oxidized forms of the compound, depending on the specific conditions used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-fluoro-2-hydroxybenzoate: Similar structure but with different positioning of the fluorine and hydroxyl groups.

    Methyl 2-fluoro-4-hydroxybenzoate: Similar structure with a methyl ester group instead of an ethyl ester.

    2-fluoro-4-hydroxybenzoic acid: The acid form of the compound without the ester group.

Uniqueness

This compound is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The ethyl ester group also imparts distinct physicochemical properties compared to its methyl ester or acid counterparts.

Properties

IUPAC Name

ethyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPJOZJIAQHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following general procedure F and using 1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline (Intermediate 53, 0.11 g, 0.49 mmol), ethyl-2-fluoro-4-iodo-phenyl acetate (Reagent C, 0.11 g, 0.9 mmol), triethyl amine (3 mL), tetrahydrofuran (3 mL), copper(I)iodide (0.06 g, 0.32 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.25 g, 0.36 mmol) followed by flash column chromatography over silica gel (230-400 mesh) using 10% ethyl acetate in hexane as the eluent, the title compound was obtained (0.1 g, 5 1%).
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
1-cyclopropyl-6-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydro quinoline
Quantity
0.11 g
Type
reactant
Reaction Step Three
Name
Intermediate 53
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.11 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
copper(I)iodide
Quantity
0.06 g
Type
catalyst
Reaction Step Ten
Name
Yield
1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.